molecular formula C20H18N4 B13087825 p-Tolyltetrazolium Red Formazan

p-Tolyltetrazolium Red Formazan

Cat. No.: B13087825
M. Wt: 314.4 g/mol
InChI Key: TYLDKKLAWINVKP-MXRPJFMNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diphenyl-1-(p-tolyl)formazan typically involves the reaction of p-tolylhydrazine with benzaldehyde derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the formazan structure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous quality control measures to maintain consistency in the product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diphenyl-1-(p-tolyl)formazan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5-Diphenyl-1-(p-tolyl)formazan has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and analytical techniques.

    Biology: Employed in biochemical assays to study enzyme activities and cellular processes.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,5-Diphenyl-1-(p-tolyl)formazan involves its interaction with specific molecular targets. The compound can act as an electron acceptor or donor, facilitating redox reactions. It interacts with enzymes and proteins, influencing their activity and function. The pathways involved include oxidative stress response and signal transduction .

Comparison with Similar Compounds

  • 3,5-Diphenyl-1-(p-methylphenyl)formazan
  • 3,5-Diphenyl-1-(p-ethylphenyl)formazan
  • 3,5-Diphenyl-1-(p-methoxyphenyl)formazan

Comparison: 3,5-Diphenyl-1-(p-tolyl)formazan is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct redox properties and interaction profiles with biological molecules .

Properties

Molecular Formula

C20H18N4

Molecular Weight

314.4 g/mol

IUPAC Name

N'-anilino-N-(4-methylphenyl)iminobenzenecarboximidamide

InChI

InChI=1S/C20H18N4/c1-16-12-14-19(15-13-16)22-24-20(17-8-4-2-5-9-17)23-21-18-10-6-3-7-11-18/h2-15,21H,1H3/b23-20-,24-22?

InChI Key

TYLDKKLAWINVKP-MXRPJFMNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=N/C(=N\NC2=CC=CC=C2)/C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)N=NC(=NNC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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